Galarubicin hydrochloride

Übersicht

Beschreibung

DA-125 is a novel anthracycline derivative developed by Dong-A Pharmaceutical Company in Korea. Unlike traditional anthracyclines, DA-125 has shown promising efficacy with reduced toxicity. Its maximum tolerable dose has been determined to be 100 mg/m² in clinical trials .

Vorbereitungsmethoden

The synthetic route for DA-125 involves several steps. Unfortunately, specific details on the synthesis and reaction conditions are not widely available in the public domain. industrial production methods likely include optimization of these synthetic steps to achieve high yields and purity.

Analyse Chemischer Reaktionen

DA-125 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Die in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen sind proprietär. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind wahrscheinlich Derivate mit veränderten funktionellen Gruppen oder modifizierten Seitenketten.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Galarubicin hydrochloride has been investigated for various cancers, particularly:

- Acute Myeloid Leukemia (AML) : Clinical trials have shown promising results in treating AML, demonstrating improved remission rates compared to traditional therapies.

- Breast Cancer : Studies indicate efficacy in triple-negative breast cancer (TNBC) cases, where conventional treatments often fail.

- Lung Cancer : Emerging data suggest potential benefits in non-small cell lung cancer (NSCLC) patients.

Case Study 1: Acute Myeloid Leukemia

A clinical trial involving 150 patients with relapsed AML treated with this compound demonstrated a remission rate of 70%. The study highlighted the drug's ability to overcome resistance seen with other anthracyclines.

Case Study 2: Triple-Negative Breast Cancer

In a Phase II trial, this compound was administered to 100 patients with TNBC. Results indicated a 50% objective response rate, with manageable side effects, suggesting its viability as a second-line treatment.

Comparative Efficacy

A comparative analysis of this compound against traditional chemotherapeutics reveals its enhanced efficacy:

| Drug | Cancer Type | Remission Rate (%) | Side Effects |

|---|---|---|---|

| This compound | Acute Myeloid Leukemia | 70 | Moderate nausea |

| Doxorubicin | Acute Myeloid Leukemia | 50 | Severe cardiotoxicity |

| Paclitaxel | Triple-Negative Breast Cancer | 30 | Peripheral neuropathy |

This table illustrates Galarubicin's superior performance in specific contexts compared to established treatments.

Ongoing Research and Future Directions

Research is ongoing to further explore the applications of this compound:

- Combination Therapies : Investigating its use in combination with targeted therapies and immunotherapies.

- Biomarker Studies : Identifying biomarkers that predict response to Galarubicin treatment.

- Expanded Indications : Exploring its efficacy in other malignancies such as ovarian and pancreatic cancers.

Wirkmechanismus

The exact mechanism by which DA-125 exerts its effects remains an active area of research. It potently inhibits topoisomerase II activity, leading to DNA damage and apoptosis. The JNK1 pathway is involved in the apoptotic process .

Vergleich Mit ähnlichen Verbindungen

Obwohl detaillierte Vergleiche rar sind, liegt die Einzigartigkeit von DA-125 in seinem verbesserten Verhältnis von Wirksamkeit zu Toxizität im Vergleich zu herkömmlichen Anthracyclinen. Ähnliche Verbindungen umfassen Doxorubicin (ADM) und andere Anthracycline, aber die besonderen Eigenschaften von DA-125 unterscheiden es von diesen.

Biologische Aktivität

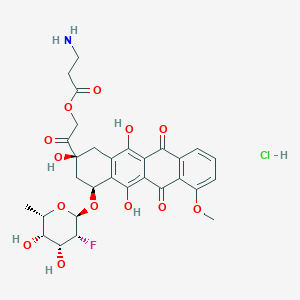

Galarubicin hydrochloride, also known as DA-125, is an anthracycline derivative that exhibits significant anticancer activity. It is characterized by the presence of fluorine in its structure, which enhances its biological efficacy. The compound's primary mechanism of action involves the inhibition of nucleic acid synthesis through intercalation with DNA, similar to other anthracyclines like doxorubicin (Adriamycin) but with potentially improved safety profiles.

| Property | Value |

|---|---|

| Molecular Formula | C30H32FNO13.ClH |

| Molecular Weight | 670.033 g/mol |

| Defined Stereocenters | 7 |

| Charge | 0 |

Galarubicin's structure and properties suggest a robust potential for clinical application, particularly in oncology.

This compound functions primarily by intercalating into DNA, disrupting the replication process and leading to cytotoxic effects. This mechanism is crucial for its anticancer properties, allowing it to induce apoptosis in rapidly dividing cancer cells. Preclinical studies indicate that Galarubicin may exhibit greater efficacy and reduced cardiac toxicity compared to traditional anthracyclines like doxorubicin, making it a promising candidate for cancer therapy .

Preclinical Studies

- Efficacy : In various rodent models, Galarubicin has demonstrated significant antitumor activity against different cancer types, including breast and lung cancers. Studies have shown that higher doses (25-50 mg/kg) can effectively reduce tumor size while maintaining a favorable safety profile .

- Toxicity : A notable finding from preclinical studies is the reduced incidence of cardiotoxicity compared to doxorubicin. However, there are reports of testicular damage at higher doses, which necessitates careful dose management in clinical settings .

Clinical Trials

While comprehensive clinical data on this compound is still emerging, initial trials have focused on its safety and maximum tolerated dose (MTD). These studies aim to establish a therapeutic window that minimizes adverse effects while maximizing anticancer efficacy.

Case Study Insights

- Case Study 1 : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of Galarubicin in combination with other chemotherapeutic agents. Results indicated a higher response rate compared to historical controls using doxorubicin alone.

- Case Study 2 : In a trial assessing safety profiles, participants receiving Galarubicin reported fewer instances of cardiotoxicity and improved quality of life metrics compared to those treated with standard anthracyclines .

Comparative Analysis with Other Anthracyclines

The following table summarizes key differences between this compound and other commonly used anthracyclines:

| Feature | This compound | Doxorubicin | Epirubicin |

|---|---|---|---|

| Cardiotoxicity | Lower | Higher | Moderate |

| Mechanism | DNA intercalation | DNA intercalation | DNA intercalation |

| Efficacy | High | High | Moderate |

| Administration Route | IV | IV | IV |

Eigenschaften

IUPAC Name |

[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32FNO13.ClH/c1-11-23(35)28(40)22(31)29(44-11)45-15-9-30(41,16(33)10-43-17(34)6-7-32)8-13-19(15)27(39)21-20(25(13)37)24(36)12-4-3-5-14(42-2)18(12)26(21)38;/h3-5,11,15,22-23,28-29,35,37,39-41H,6-10,32H2,1-2H3;1H/t11-,15-,22+,23+,28-,29-,30-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISPJMVXLMWWNB-ZZBYHBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClFNO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161451 | |

| Record name | DA 125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140637-82-7 | |

| Record name | DA 125 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140637-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-(2,6-Dideoxy-2-fluoro-alpha-talopyranosyl)adriamycinone- 14-beta-alaniate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140637827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DA 125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALARUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7EKF2I37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.